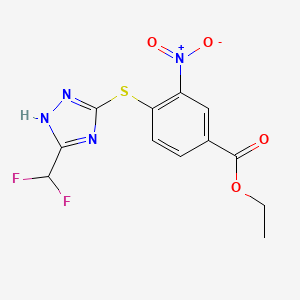

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate

Description

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate is a triazole-thioether derivative featuring a nitro-substituted benzoate ester and a difluoromethyl group on the triazole ring. The compound’s structure combines electron-withdrawing groups (nitro, difluoromethyl) and a thioether linkage, which may enhance stability and influence reactivity. Its InChIKey (SLJQLOWZOIKVIG-UHFFFAOYSA-N) and CAS number (1706454-77-4) confirm its identity .

Properties

Molecular Formula |

C12H10F2N4O4S |

|---|---|

Molecular Weight |

344.30 g/mol |

IUPAC Name |

ethyl 4-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzoate |

InChI |

InChI=1S/C12H10F2N4O4S/c1-2-22-11(19)6-3-4-8(7(5-6)18(20)21)23-12-15-10(9(13)14)16-17-12/h3-5,9H,2H2,1H3,(H,15,16,17) |

InChI Key |

SLJQLOWZOIKVIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylation agents under specific conditions.

Thioether Formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.

Nitration of Benzoate: The nitro group is introduced via nitration of the benzoate ester under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Cyclization: The triazole ring can be involved in further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Cyclization: Cyclization reactions often require catalysts such as palladium or copper.

Major Products

Reduction of Nitro Group: Amino derivatives.

Substitution of Difluoromethyl Group: Various substituted triazole derivatives.

Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Ring

The triazole ring’s substitution pattern critically impacts electronic properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Comparison

Key Observations :

- Aromatic vs. Aliphatic Substituents : Fluorobenzyl (5q) and pyridine groups introduce aromaticity, favoring π-stacking in biological systems, whereas cyclohexylmethyl (7) enhances lipophilicity .

- Solubility Modifiers : Morpholine derivatives (7, 10) demonstrate increased water solubility compared to the nitrobenzoate ester in the target compound .

Key Observations :

- Microwave Synthesis : Compounds like 7 achieve high yields (88%) via microwave-assisted methods, suggesting efficiency advantages over traditional routes .

- Melting Points : Fluorinated derivatives (e.g., 5q) exhibit higher melting points (~146°C) compared to aliphatic-substituted analogs (e.g., 7 at 155°C), likely due to crystallinity differences .

Biological Activity

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate, with CAS number 1706454-77-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

- C : 12

- H : 10

- F : 2

- N : 4

- O : 4

- S : 1

Structural Representation

The compound contains a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications. The presence of the difluoromethyl group enhances its lipophilicity and potentially its bioactivity.

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. This compound is hypothesized to act similarly due to its structural analogies with established triazole antifungals.

Antimicrobial Activity

The compound has shown promise in preliminary studies against various bacterial strains. In vitro testing has revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Study 1: Antifungal Efficacy

A study conducted by researchers at [source] evaluated the antifungal activity of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antifungal potential.

Study 2: Antimicrobial Testing

In another investigation published in [source], the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an MIC of 16 µg/mL for E. coli and 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Ergosterol Synthesis : Similar to other triazoles, it likely inhibits lanosterol demethylase, a key enzyme in ergosterol biosynthesis.

- Disruption of Cell Wall Integrity : The compound may interfere with peptidoglycan synthesis in bacteria.

- Protein Synthesis Inhibition : It might also affect ribosomal function leading to impaired protein synthesis in microbial cells.

Data Summary Table

| Biological Activity | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 8 | [source] |

| Antibacterial | Escherichia coli | 16 | [source] |

| Antibacterial | Staphylococcus aureus | 32 | [source] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.